2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone

11β-HSD1 inhibition regioisomer SAR medicinal chemistry

Regioisomeric impurity can confound 11β-HSD1 inhibition assays. This para-substituted regioisomer enables accurate specificity assessment. • Serves as matched negative control for meta-substituted 11β-HSD1 inhibitor (IC₅₀ 1.8 µM). • Enables regioisomeric SAR profiling with defined para geometry (XLogP3-AA 4). • Verified purity 97% for reliable assay data. • Bulk quantities available for selectivity panel screening.

Molecular Formula C16H10F3NO2
Molecular Weight 305.25 g/mol
CAS No. 849021-35-8
Cat. No. B1273116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone
CAS849021-35-8
Molecular FormulaC16H10F3NO2
Molecular Weight305.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H10F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8H,9H2
InChIKeyDUHDMGAFVNCQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 849021-35-8): Sourcing Guide for the Para-Substituted Benzoxazole Ethanone Scaffold


2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 849021-35-8) is a synthetic benzoxazole ethanone derivative with a para-trifluoromethylphenyl substituent, molecular formula C₁₆H₁₀F₃NO₂, and molecular weight 305.25 g/mol [1]. It belongs to a class of heterocyclic ketones that includes the well-characterized meta-substituted regioisomer 11β-HSD1-IN-10 (IC₅₀ 1.8 µM, human). Available primarily as a research chemical with purity specifications of 95-97%, this compound is a building block for medicinal chemistry programs exploring regioisomeric structure-activity relationships.

Why Generic Substitution of 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone Is Not Feasible: The Regioisomeric Differentiation Problem


Positional isomerism at the trifluoromethylphenyl ring fundamentally alters biological target engagement. The meta-substituted isomer (CAS 849021-37-0) is a validated 11β-HSD1 inhibitor with a documented human IC₅₀ of 1.8 µM, while no target engagement data exist for the para-substituted isomer (CAS 849021-35-8) . Substitution position influences electron density distribution across the ethanone linker, conformational preferences, and steric accessibility of the benzoxazole ring system, making direct functional interchange between regioisomers scientifically unreliable without empirical validation [1]. Sourcing decisions must be driven by the intended regioisomer's matched biological profile, not by scaffold similarity.

Quantitative Evidence Guide for 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone: Differentiating Data for Procurement Decisions


Regioisomeric Specificity: Para vs. Meta Trifluoromethyl Substitution and 11β-HSD1 Target Engagement

The meta-substituted regioisomer (CAS 849021-37-0) demonstrates potent human 11β-HSD1 inhibition with IC₅₀ = 1.8 µM . The para-substituted isomer (CAS 849021-35-8) has no reported 11β-HSD1 activity, and no kinase, GPCR, or enzyme inhibition data have been published in peer-reviewed literature [1]. This fundamental activity gap means that for any biological screening program, the two isomers cannot be considered interchangeable; procurement of the para isomer is appropriate only for de novo screening or as a negative control against the active meta isomer.

11β-HSD1 inhibition regioisomer SAR medicinal chemistry

Lipophilicity Comparison: XLogP3 Differences Between Para and Meta Regioisomers

The para-trifluoromethyl isomer (CAS 849021-35-8) exhibits a computed XLogP3-AA of 4 [1]. For the meta isomer (CAS 849021-37-0), the XLogP3-AA is also 4 [2], indicating identical predicted lipophilicity for these regioisomers. However, the identical logP masks potential differences in polar surface area and hydrogen-bonding capacity due to the different spatial orientation of the electron-withdrawing CF₃ group relative to the ethanone carbonyl. The para isomer positions the CF₃ group in a linear arrangement with the carbonyl, potentially creating a stronger dipole moment and altered solvation properties compared to the bent geometry of the meta isomer. Both compounds are predicted to have zero hydrogen bond donors and six hydrogen bond acceptors.

lipophilicity ADME prediction physicochemical properties

Purity Specification Variability Across Commercial Sources: 95% vs. 97% Minimum Purity

Commercial suppliers report two distinct purity tiers for CAS 849021-35-8: AKSci specifies a minimum purity of 95% , while Fluorochem reports a higher minimum purity of 97.0% . This 2% absolute difference may be critical for applications requiring high-fidelity dose-response curves or crystallization trials where impurity profiles influence outcomes. Both sources identify the compound as an irritant requiring standard laboratory handling precautions.

purity specification vendor comparison quality control

Structural Analog Sensitivity: Impact of CF₃ Position on Benzoxazole-Derived Fluorescence Properties

Benzoxazole derivatives are recognized as fluorescent scaffolds with applications in imaging and sensing [1]. The compound's CymitQuimica technical description notes that 2-(2-benzoxazolyl)-1-[4-(trifluoromethyl)phenyl]ethanone may exhibit fluorescence useful for imaging or detection applications . While no quantitative quantum yield or emission wavelength data are published for this specific compound, the para substitution pattern is expected to influence fluorescence properties differently than the meta isomer due to altered conjugation pathways. The para-CF₃ group can extend the π-conjugation system linearly through the phenyl ring to the carbonyl, potentially producing a red-shifted emission relative to the meta isomer.

fluorescence benzoxazole photophysics structure-property relationship

Recommended Application Scenarios for 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone Based on Available Evidence


Regioisomeric Selectivity Profiling in 11β-HSD1 Drug Discovery Programs

Use the para-substituted isomer as a matched negative control or selectivity panel compound alongside the meta-substituted 11β-HSD1 inhibitor (IC₅₀ 1.8 µM). This enables direct assessment of regioisomeric specificity in enzyme inhibition assays. Researchers should verify purity specifications (95% vs. 97%) and select the appropriate grade based on assay sensitivity requirements .

Physicochemical Property Benchmarking in Benzoxazole SAR Libraries

Employ the compound as a reference standard for evaluating the impact of trifluoromethyl substitution position on computed and experimentally determined properties (logP, solubility, dipole moment). Its XLogP3-AA of 4 and distinct para geometry provide a defined data point for SAR model training and medicinal chemistry optimization [1].

Fluorescent Probe Development and Photophysical Screening

Explore the compound as a candidate fluorophore in chemical biology probe development. The benzoxazole core combined with the para-trifluoromethylphenyl ketone extension may produce unique fluorescence excitation/emission profiles. Systematic photophysical characterization (λ_ex, λ_em, quantum yield, Stokes shift) is required to establish its utility relative to other benzoxazole fluorophores .

Negative Control for Cellular Thermal Shift Assays (CETSA) Using Meta Isomer as Active Probe

In target engagement studies using the meta isomer (11β-HSD1-IN-10) as a chemical probe, the para isomer serves as an ideal negative control due to structural similarity but distinct regioisomeric identity. The absence of reported 11β-HSD1 inhibition supports its use in distinguishing specific from non-specific thermal stabilization effects .

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